1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPWMUAECGTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized to achieve high yields and purity, making the compound suitable for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Receptor Interactions : The compound exhibits significant interactions with various neurotransmitter receptors, particularly serotonin receptors (5-HT). Studies have shown that it can act as an agonist or antagonist, influencing behaviors related to mood and anxiety .
- Dopamine Transporter Inhibition : It has been identified as a potent inhibitor of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This property positions it as a candidate for research into treatments for disorders like depression and schizophrenia .
-
Medicinal Chemistry :
- Drug Development : The compound serves as a scaffold for synthesizing new pharmacological agents targeting CNS disorders. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects .
- Fluoroquinolone Intermediates : It is utilized in the synthesis of fluoroquinolone antibiotics, such as Norfloxacin and Lomefloxacin, highlighting its importance in pharmaceutical manufacturing .
Biological Research Applications
- Behavioral Studies :
- Biochemical Modifications :
Synthesis and Production
The synthesis of this compound typically involves multi-step chemical reactions starting from piperazine derivatives. The production process is optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification.
Case Studies
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and pharmacological effects, making the compound of interest for studying neurological and psychiatric disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Structural and Functional Insights
- Substituent Effects :
- Electron-Withdrawing Groups : Nitroheterocyclic substituents (e.g., 3-nitro-1,2,4-triazole in ) enhance antiparasitic activity by increasing electron-deficient regions, improving binding to parasitic enzymes .
- Aromatic Modifications : Substituting the propyl chain with benzisoxazole () or triazole () alters receptor selectivity. For example, benzisoxazole derivatives exhibit dual antipsychotic and analgesic effects due to dopamine D2 and serotonin 5-HT2A receptor interactions .
- Salt Forms : Dihydrochloride salts (common in ) improve water solubility and stability, critical for oral bioavailability.
Pharmacological Activity Trends
- Antiparasitic Activity: Compounds with nitro groups (e.g., ) show potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC₅₀ values in the low micromolar range .
- Central Nervous System (CNS) Effects :
- Antipsychotics : Benzisoxazole-containing derivatives () reduce extrapyramidal side effects compared to classical antipsychotics like haloperidol .
- Serotonin Modulation : mCPP () acts as a 5-HT1B agonist but lacks the propyl chain, highlighting how chain elongation (as in the target compound) may alter receptor affinity or metabolic stability .
Biological Activity
1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride, a compound with the CAS number 1266694-48-7, is a piperazine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3-chlorophenyl group and a propyl chain. Its molecular formula is C13H17ClN2·2HCl, which contributes to its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction can modulate various signaling pathways involved in mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound has been shown to act as an antagonist at certain serotonin receptor subtypes, which may contribute to its potential antidepressant effects.
- Dopamine Receptor Interaction : It may also influence dopaminergic pathways, suggesting possible applications in treating disorders such as schizophrenia or Parkinson's disease.
Antidepressant Effects
Research indicates that the compound exhibits significant antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), administration of the compound resulted in reduced immobility time, suggesting enhanced mood and decreased depressive behavior.
Antimicrobial Activity
This compound has demonstrated antibacterial properties against various pathogens. In vitro studies reported moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Case Studies
- Antidepressant Efficacy :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Chemical Structure | Antidepressant, Antimicrobial |
| Piperazine Derivative A | Similar structure without chlorophenyl | Moderate Antidepressant |
| Piperazine Derivative B | Contains additional functional groups | Enhanced Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for preparing 1-[3-(3-chlorophenyl)propyl]piperazine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclo-condensation reactions. For example, halogenated intermediates (e.g., β,β'-dihalogenated diethylammonium hydrochloride) can react with substituted anilines in aqueous solutions without catalysts . Optimization involves adjusting temperature (80–100°C), pH (neutral to mildly acidic), and stoichiometric ratios of reactants. Post-synthesis, purification via recrystallization in ethanol/water mixtures improves yield and purity.
- Validation : Characterization using H NMR (e.g., aromatic proton signals at δ 7.2–7.4 ppm) and IR spectroscopy (N-H stretching at ~3200 cm) confirms structural integrity .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Core Techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity.
- Spectroscopy : H/C NMR for backbone verification; IR for functional group analysis (e.g., piperazine ring vibrations at 1250–1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHClN: 323.08 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound, particularly regarding receptor selectivity?
- Approach :
- Dose-Response Studies : Conduct radioligand binding assays (e.g., serotonin 5-HT/5-HT receptors) across multiple concentrations (1 nM–10 µM) to quantify IC values and assess selectivity .
- Isomer Comparison : Compare activity profiles with structural analogs (e.g., 1-(4-chlorophenyl)piperazine vs. 1-(3-chlorophenyl)piperazine) to identify substituent effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental discrepancies .
Q. What strategies mitigate challenges in impurity profiling during scale-up synthesis?
- Key Impurities :
- Byproducts : 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane (dimerization product) .
- Degradants : Hydrolysis products under acidic/basic conditions.
- Mitigation :
- Hyphenated Techniques : LC-MS/MS identifies trace impurities (<0.1%) .
- Process Controls : Strict pH monitoring during synthesis and inert atmosphere (N) to prevent oxidation.
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Stability Data :
- Thermal Stability : Decomposition observed >150°C via TGA-DSC.
- Light Sensitivity : Photodegradation in UV light (λ = 365 nm) necessitates amber glass storage .
- Protocols : Store at −20°C in desiccated containers; periodic FTIR checks for hygroscopic degradation .
Methodological and Safety Considerations
Q. What computational tools are effective for predicting the compound’s physicochemical properties and reactivity?
Q. What safety protocols are critical for handling this compound in vitro and in vivo studies?
- Hazards : Acute oral toxicity (LD = 250 mg/kg in rats), skin/eye irritation .
- PPE : Nitrile gloves, lab coat, and fume hood for synthesis; emergency eyewash stations for spills .
Structural and Functional Insights
Q. How do structural modifications (e.g., halogen position, alkyl chain length) influence pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
